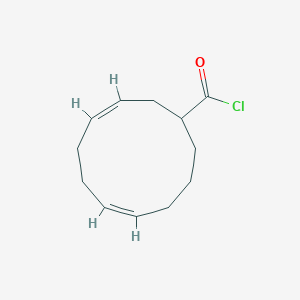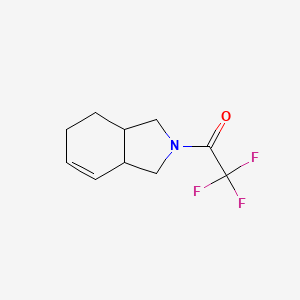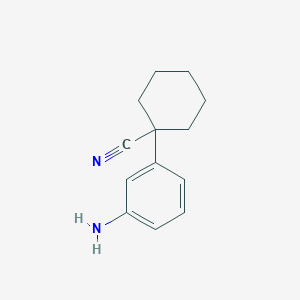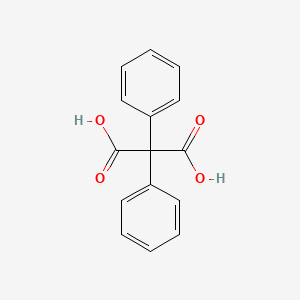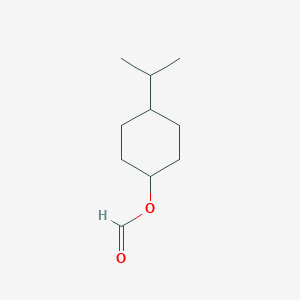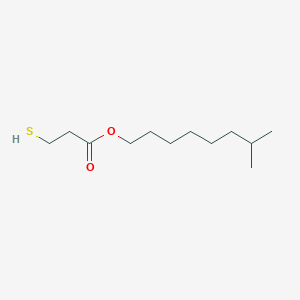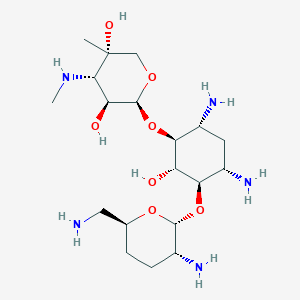
Gentamicin D Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gentamicin D Acetate is a derivative of gentamicin, an aminoglycoside antibiotic that was discovered and isolated from the bacterium Micromonospora purpurea in 1963 . Gentamicin is widely used to treat severe bacterial infections, particularly those caused by gram-negative bacteria . This compound retains the broad-spectrum antibacterial activity of gentamicin and is used in various clinical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gentamicin D Acetate involves the fermentation of Micromonospora purpurea, followed by extraction and purification processes . The acetate form is obtained by reacting gentamicin with acetic acid under controlled conditions. The reaction typically involves dissolving gentamicin in a suitable solvent, such as water or methanol, and then adding acetic acid to form the acetate salt .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is carried out in bioreactors, and the extraction and purification steps are optimized for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Gentamicin D Acetate undergoes various chemical reactions, including:
Oxidation: Gentamicin can be oxidized to form gentamicin N-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups on the gentamicin molecule.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the gentamicin molecule.
Major Products Formed
The major products formed from these reactions include gentamicin N-oxide derivatives, reduced gentamicin forms, and various substituted gentamicin derivatives .
Aplicaciones Científicas De Investigación
Gentamicin D Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in cell culture studies to prevent bacterial contamination.
Mecanismo De Acción
Gentamicin D Acetate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis . This binding disrupts the translation process, leading to the production of defective proteins and ultimately causing bacterial cell death . The molecular targets include the ribosomal RNA and various proteins involved in the translation machinery .
Comparación Con Compuestos Similares
Similar Compounds
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Neomycin: An aminoglycoside used primarily for topical applications.
Uniqueness
Gentamicin D Acetate is unique due to its broad-spectrum activity and its ability to be used in combination with other antibiotics to enhance efficacy. Its acetate form provides improved solubility and stability, making it suitable for various applications in research and medicine .
Propiedades
Fórmula molecular |
C19H39N5O7 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15-,16-,17+,18-,19+/m0/s1 |
Clave InChI |
VEGXETMJINRLTH-JHODFQNSSA-N |
SMILES isomérico |
C[C@]1(CO[C@H]([C@H]([C@@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O |
SMILES canónico |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


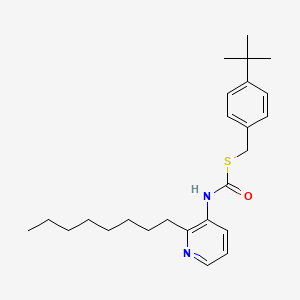
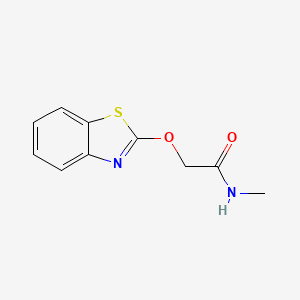
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
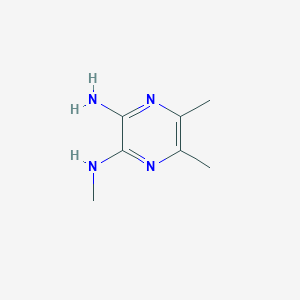

![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
